

Spectroscopic Profile of Allyltributylstannane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allyltributylstannane**

Cat. No.: **B1265786**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **allyltributylstannane**, a versatile organotin reagent. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The quantitative spectroscopic data for **allyltributylstannane** are summarized in the tables below, providing a clear reference for its structural identification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **Allyltributylstannane** (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~5.8 - 5.6	m	-CH=CH ₂
~4.9	m	-CH=CH ₂
~1.9	d	Sn-CH ₂ -CH=
~1.5	m	Sn-(CH ₂) ₃ -CH ₃
~1.3	m	Sn-CH ₂ -CH ₂ -
~0.9	t	Sn-CH ₂ -CH ₂ -CH ₂ -
~0.8	t	Sn-(CH ₂) ₃ -CH ₃

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The data presented is a typical representation.

Table 2: ^{13}C NMR Spectroscopic Data for **Allyltributylstannane** (Solvent: CDCl_3)[1][2]

Chemical Shift (δ) ppm	Assignment
136.9	-CH=CH ₂
112.3	-CH=CH ₂
29.3	Sn-CH ₂ -CH ₂ -
27.5	Sn-CH ₂ -CH ₂ -CH ₂ -
13.7	Sn-(CH ₂) ₃ -CH ₃
11.2	Sn-CH ₂ -CH=
9.6	Sn-CH ₂ -CH ₂ -

Table 3: ^{119}Sn NMR Spectroscopic Data for **Allyltributylstannane**

Chemical Shift (δ) ppm
Estimated: -10 to +10

Note: A specific experimental value for the ^{119}Sn chemical shift of **allyltributylstannane** was not found in the surveyed literature. The estimated range is based on typical values for tetraorganostannanes. For instance, tributyltin hydride has a reported ^{119}Sn chemical shift of around -80 ppm, while more sterically hindered aryltin hydrides show shifts in the range of -384.7 to -416 ppm. The chemical shift is highly dependent on the solvent and coordination environment of the tin atom.[3][4]

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for **Allyltributylstannane** (Neat)

Wavenumber (cm^{-1})	Intensity	Assignment
~3075	Medium	=C-H stretch
~2955, 2920, 2870, 2850	Strong	C-H stretch (alkyl)
~1630	Medium	C=C stretch
~1460	Medium	CH_2 bend
~900	Strong	= CH_2 out-of-plane bend

Mass Spectrometry (MS)

Table 5: Major Mass Fragments for **Allyltributylstannane** (Electron Ionization)

m/z	Relative Intensity	Assignment
275	Moderate	$[\text{M} - \text{C}_4\text{H}_9]^+$
233	High	$[\text{Sn}(\text{C}_4\text{H}_9)_3]^+$
177	Base Peak	$[\text{Sn}(\text{C}_4\text{H}_9)_2\text{H}]^+$
121	High	$[\text{Sn}(\text{C}_4\text{H}_9)]^+$
57	High	$[\text{C}_4\text{H}_9]^+$

Note: The molecular ion peak $[\text{M}]^+$ at m/z 332 is typically weak or absent in the electron ionization mass spectrum of **allyltributylstannane**.

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of **allyltributylstannane** are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Accurately weigh approximately 10-20 mg of **allyltributylstannane** into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Cap the NMR tube and gently invert to ensure the sample is fully dissolved and the solution is homogeneous.

2. ^1H NMR Spectroscopy:

- Instrument: 300 MHz or higher field NMR spectrometer.
- Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 8-16.
 - Relaxation delay: 1-2 seconds.
 - Spectral width: 0-12 ppm.
- Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of CDCl_3 at 7.26 ppm.

3. ^{13}C NMR Spectroscopy:

- Instrument: 75 MHz or higher field NMR spectrometer.

- Parameters:
 - Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of scans: 128-1024 (or as needed for adequate signal-to-noise).
 - Relaxation delay: 2 seconds.
 - Spectral width: 0-150 ppm.
- Processing: Apply Fourier transform with an appropriate line broadening factor (e.g., 1 Hz), phase correction, and baseline correction. Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.

4. ^{119}Sn NMR Spectroscopy:

- Instrument: A spectrometer equipped with a broadband probe tunable to the ^{119}Sn frequency (e.g., ~111.9 MHz on a 300 MHz spectrometer).
- Parameters:
 - Pulse sequence: Proton-decoupled single-pulse experiment. A relaxation agent such as $\text{Cr}(\text{acac})_3$ may be added to shorten the long relaxation times of the ^{119}Sn nucleus.
 - Number of scans: Dependent on sample concentration and instrument sensitivity.
 - Relaxation delay: 2-5 seconds.
 - Spectral width: A wide spectral window (e.g., -200 to +200 ppm) should be used initially.
- Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum externally to a standard such as tetramethyltin (SnMe_4) at 0 ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Place a small drop of neat **allyltributylstannane** directly onto the center of the ATR crystal.
- If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

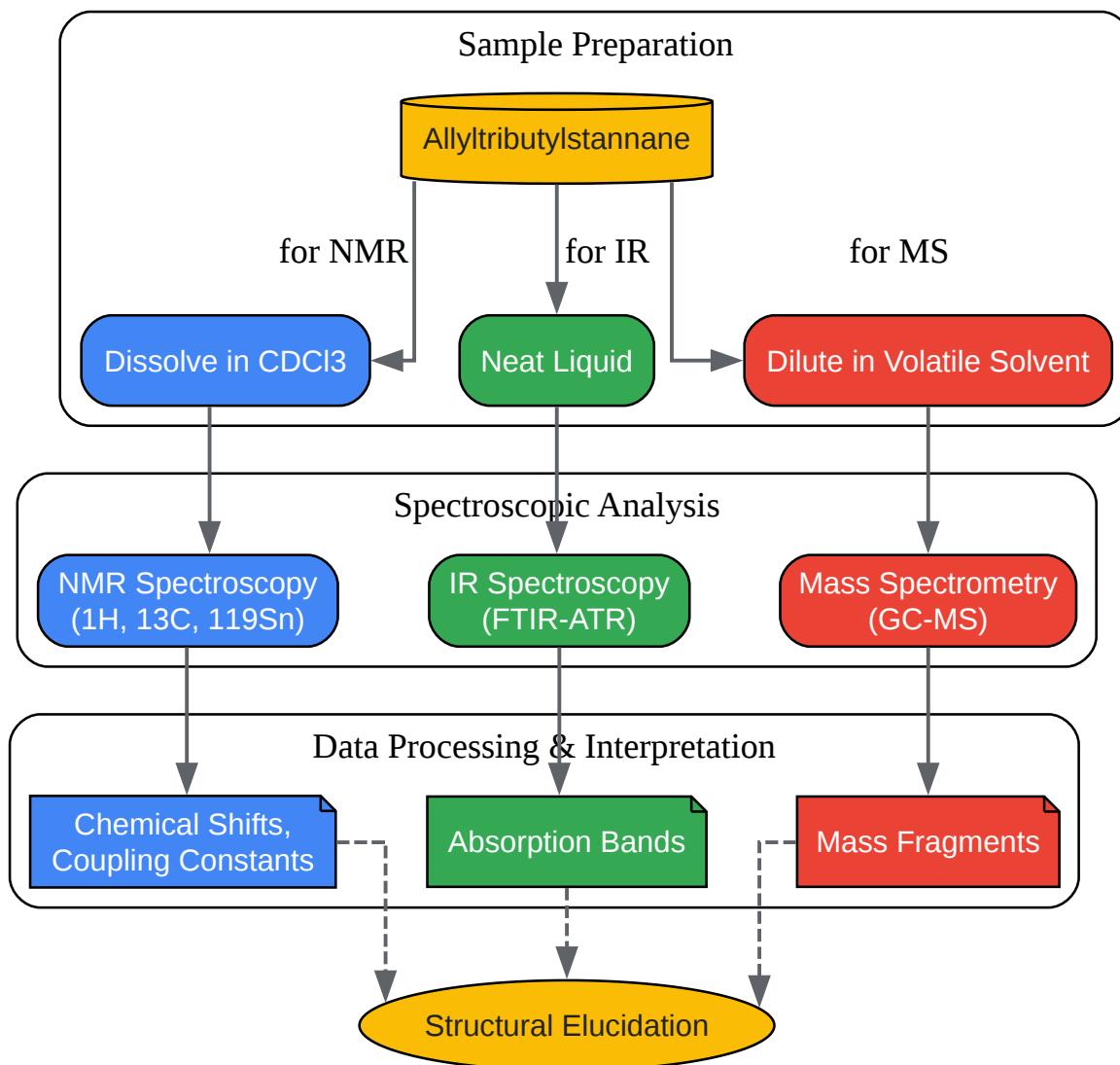
2. Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.
- Parameters:
 - Scan range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
- Procedure:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

- Prepare a dilute solution of **allyltributylstannane** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.


2. Data Acquisition (Gas Chromatography-Mass Spectrometry - GC-MS):

- Instrument: GC-MS system with an electron ionization (EI) source.
- GC Parameters:
 - Column: A non-polar capillary column (e.g., DB-5ms).

- Injection volume: 1 μ L.
- Inlet temperature: 250 °C.
- Oven program: Start at a low temperature (e.g., 50 °C), ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- MS Parameters:
 - Ionization mode: Electron Ionization (EI) at 70 eV.
 - Mass range: m/z 40-400.
 - Scan speed: Sufficient to obtain several scans across each chromatographic peak.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic characterization of **allyltributylstannane**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. Allyltributyltin(24850-33-7) 13C NMR [m.chemicalbook.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of Allyltributylstannane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265786#spectroscopic-characterization-of-allyltributylstannane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com